

In-Depth Technical Guide to PEG3 Dicarboxylic Acid

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Compound of Interest

Compound Name: *CH₂COOH-PEG3-CH₂COOH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of PEG3 dicarboxylic acid, a homobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and materials science. This document details the physicochemical properties, synthesis, and reactivity of this versatile molecule, offering practical insights for its application in research and development.

Core Structure and Properties

PEG3 dicarboxylic acid, systematically named 4,7,10-trioxa-1,13-tridecanedioic acid, is a polyethylene glycol (PEG) derivative featuring a central chain of three ethylene glycol units flanked by terminal carboxylic acid groups. This structure imparts a unique combination of hydrophilicity, biocompatibility, and chemical reactivity.

The key attributes of PEG3 dicarboxylic acid and its close analog, 3,6,9-trioxaundecanedioic acid (from tetraethylene glycol), are summarized below. Given the structural similarity, the properties of 3,6,9-trioxaundecanedioic acid are presented as a reliable proxy for PEG3 dicarboxylic acid.

Table 1: Physicochemical Properties of PEG3 Dicarboxylic Acid and its Analog

Property	Value (PEG3 Dicarboxylic Acid)	Value (3,6,9-Trioxaundecanedioic Acid)	Reference
Molecular Formula	C ₁₂ H ₂₂ O ₈	C ₈ H ₁₄ O ₇	N/A
Molecular Weight	294.30 g/mol	222.19 g/mol	[1]
Appearance	Solid powder	Liquid or Solid-Liquid Mixture	[2][3]
Density	Data not available	~1.3 g/mL at 20 °C	[2][4]
Boiling Point	Data not available	443.7 ± 30.0 °C (Predicted)	[2][4]
Refractive Index	Data not available	n _{20/D} 1.470	[2][4]
pK _{a1}	Data not available	3.09 ± 0.10 (Predicted)	[2][3][4][5]

Table 2: Solubility Profile of 3,6,9-Trioxaundecanedioic Acid

Solvent	Solubility	Reference
Water	> 100 mg/mL	[5]
44 mg/mL	[6]	
DMSO	Soluble	[5]
44 mg/mL	[6]	
Ethanol	44 mg/mL	[6]
Dichloromethane (DCM)	Soluble	[2][4]
Dimethylformamide (DMF)	Soluble	[2][4]

Synthesis of PEG3 Dicarboxylic Acid

The synthesis of PEG3 dicarboxylic acid is typically achieved through the oxidation of the corresponding diol, triethylene glycol. A general and effective method involves the use of a platinum-on-carbon catalyst in an aqueous solution with oxygen as the oxidizing agent.

Experimental Protocol: Synthesis via Oxidation

This protocol is adapted from established methods for the oxidation of polyethylene glycols to their corresponding dicarboxylic acids.

Materials:

- Triethylene glycol
- 5% Platinum on activated carbon catalyst
- Deionized water
- Oxygen gas
- Sodium hydroxide (for pH adjustment and product isolation)
- Hydrochloric acid (for acidification)
- Suitable reaction vessel with gas inlet, stirring, and temperature control

Procedure:

- **Reaction Setup:** In a reaction vessel, dissolve triethylene glycol in deionized water to a concentration of 10-20% (w/v).
- **Catalyst Addition:** Add the 5% platinum-on-carbon catalyst to the solution. The catalyst loading is typically in the range of 1-5% by weight relative to the diol.
- **Reaction Conditions:** Heat the mixture to 50-90 °C with vigorous stirring. Purge the vessel with oxygen and maintain a positive pressure of oxygen (e.g., 50-100 psig) throughout the reaction.

- **Monitoring the Reaction:** The reaction progress can be monitored by periodically taking samples and analyzing for the disappearance of the starting diol using techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- **Work-up:** Upon completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.
- **Purification:**
 - The aqueous solution containing the dicarboxylic acid can be concentrated under reduced pressure.
 - To isolate the product, the pH of the solution can be raised with sodium hydroxide to form the disodium salt, which can then be purified.
 - Acidification of the purified salt solution with hydrochloric acid will precipitate the dicarboxylic acid.
 - The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum.



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A simplified workflow for the synthesis of PEG3 dicarboxylic acid.

Spectroscopic Characterization

While a specific, published ^1H NMR spectrum for PEG3 dicarboxylic acid is not readily available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

Predicted ^1H NMR Chemical Shifts (in CDCl_3):

- -COOH: A broad singlet typically appearing between 10-12 ppm.
- -O-CH₂-CH₂-O-: A multiplet around 3.6-3.8 ppm, characteristic of the ethylene glycol backbone protons.
- -O-CH₂-COOH: A singlet around 4.1-4.3 ppm, corresponding to the methylene protons adjacent to the carboxylic acid groups.

Applications in Bioconjugation

PEG3 dicarboxylic acid is a valuable tool for crosslinking and modifying biomolecules. The terminal carboxylic acid groups can be activated to react with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds.

Experimental Protocol: Activation of Carboxylic Acid Groups with EDC/NHS

This protocol outlines the standard procedure for activating the carboxylic acid groups of PEG3 dicarboxylic acid for subsequent conjugation to amine-containing molecules.

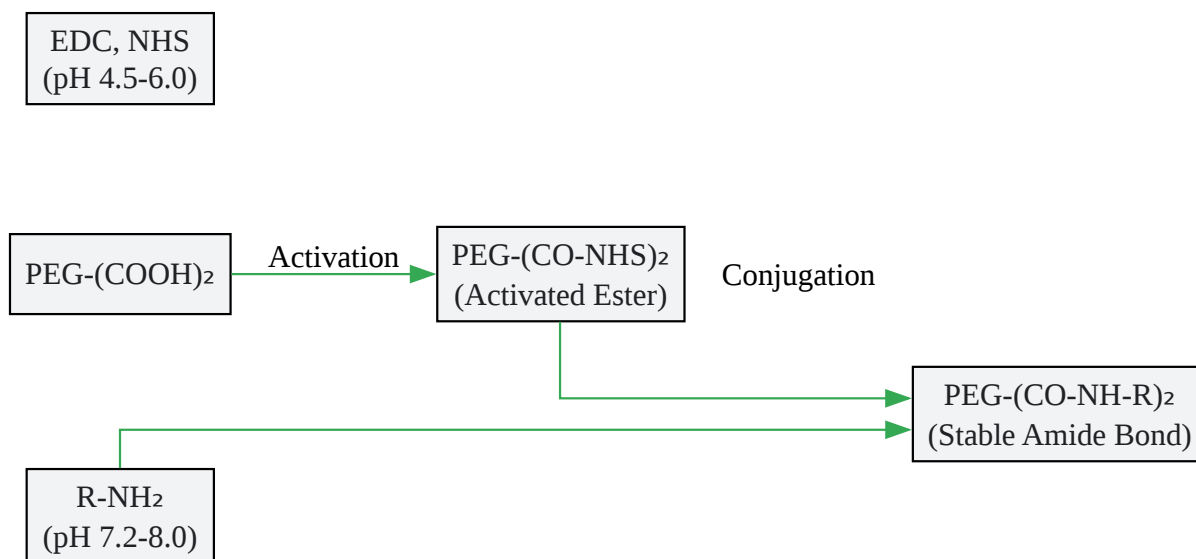
Materials:

- PEG3 dicarboxylic acid
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Conjugation Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.0)
- Amine-containing molecule for conjugation

Procedure:

- Dissolution: Dissolve PEG3 dicarboxylic acid in the Activation Buffer.

- Activation: Add EDC (typically 1.5-2 molar excess per carboxylic acid group) and NHS (typically 1.5-2 molar excess per carboxylic acid group) to the solution.
- Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.
- Conjugation: Add the amine-containing molecule dissolved in the Conjugation Buffer to the activated PEG3 dicarboxylic acid solution.
- Reaction: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
- Quenching: Quench any unreacted NHS esters by adding a small molecule with a primary amine, such as Tris buffer or hydroxylamine.
- Purification: Purify the resulting conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography, ion-exchange chromatography) to remove unreacted reagents and byproducts.

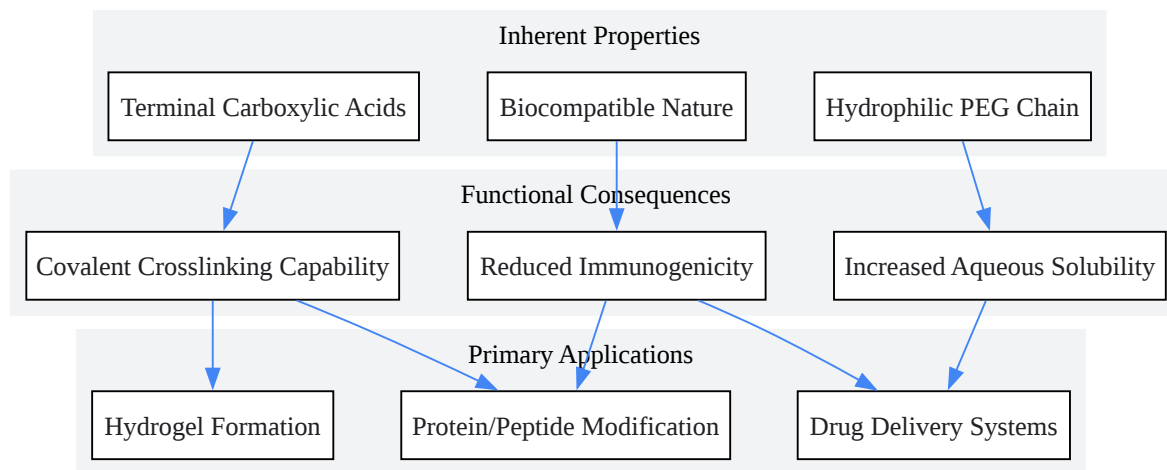


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Signaling pathway for the activation and conjugation of PEG dicarboxylic acid.

Logical Relationships in Application

The utility of PEG3 dicarboxylic acid stems from a logical progression of its inherent properties leading to its functional applications.



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Logical relationships from properties to applications of PEG3 dicarboxylic acid.

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